N,N-DIETHYL-2-[5-(4-METHOXYPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDE
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Overview
Description
N,N-DIETHYL-2-[5-(4-METHOXYPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDE is an organic compound that belongs to the class of tetrazoles Tetrazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-DIETHYL-2-[5-(4-METHOXYPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDE typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction.
Acetamide Formation: The final step involves the formation of the acetamide group by reacting the intermediate with diethylamine under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and reaction time, as well as using high-purity reagents and solvents. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N,N-DIETHYL-2-[5-(4-METHOXYPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N,N-DIETHYL-2-[5-(4-METHOXYPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDE has several scientific research applications:
Medicinal Chemistry: Used as a scaffold for developing new pharmaceuticals with potential anti-inflammatory, analgesic, and antimicrobial properties.
Biological Studies: Investigated for its interactions with biological targets such as enzymes and receptors.
Industrial Applications: Used as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N,N-DIETHYL-2-[5-(4-METHOXYPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDE involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
N,N-DIETHYL-2-[5-(4-METHOXYPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDE: Unique due to its specific substitution pattern and functional groups.
N,N-DIETHYL-2-[5-(4-HYDROXYPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDE: Similar structure but with a hydroxyl group instead of a methoxy group.
N,N-DIETHYL-2-[5-(4-CHLOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDE: Contains a chlorine atom instead of a methoxy group.
Uniqueness
The presence of the methoxy group in this compound imparts unique electronic and steric properties, influencing its reactivity and interactions with biological targets. This makes it a valuable compound for developing new drugs and studying biological processes.
Properties
IUPAC Name |
N,N-diethyl-2-[5-(4-methoxyphenyl)tetrazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O2/c1-4-18(5-2)13(20)10-19-16-14(15-17-19)11-6-8-12(21-3)9-7-11/h6-9H,4-5,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEINDBCXIXHECK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1N=C(N=N1)C2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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